
L-Seryl-L-prolyl-L-leucyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-prolyl-L-leucyl-L-alanine is a tetrapeptide composed of four amino acids: serine, proline, leucine, and alanine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-prolyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The C-terminal amino acid (alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for proline and serine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and they may involve automated synthesizers to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-prolyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target specific functional groups within the peptide.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can produce a hydroxylated peptide, while substitution reactions can yield modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
L-Seryl-L-prolyl-L-leucyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic uses, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-prolyl-L-leucyl-L-alanine depends on its specific biological target. Peptides can interact with enzymes, receptors, and other proteins to exert their effects. The molecular targets and pathways involved may include:
Enzyme inhibition: Binding to the active site of an enzyme to prevent its activity.
Receptor binding: Interacting with cell surface receptors to modulate signaling pathways.
Protein-protein interactions: Disrupting or stabilizing interactions between proteins.
Comparación Con Compuestos Similares
Similar Compounds
L-Seryl-L-prolyl-L-leucyl-L-glutamamide: Another tetrapeptide with similar structure but different amino acid sequence.
L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine: A pentapeptide with additional amino acids and different biological activities.
Uniqueness
L-Seryl-L-prolyl-L-leucyl-L-alanine is unique due to its specific amino acid sequence, which determines its chemical properties and biological activities. The presence of serine, proline, leucine, and alanine in this specific order imparts distinct characteristics that differentiate it from other peptides.
Propiedades
Número CAS |
646507-19-9 |
|---|---|
Fórmula molecular |
C17H30N4O6 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H30N4O6/c1-9(2)7-12(14(23)19-10(3)17(26)27)20-15(24)13-5-4-6-21(13)16(25)11(18)8-22/h9-13,22H,4-8,18H2,1-3H3,(H,19,23)(H,20,24)(H,26,27)/t10-,11-,12-,13-/m0/s1 |
Clave InChI |
CDXVFGUTJZZHQC-CYDGBPFRSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide](/img/structure/B12578819.png)
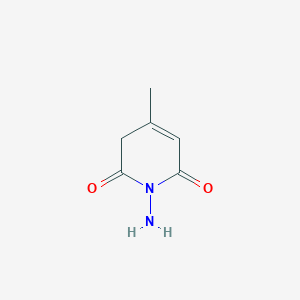

![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)
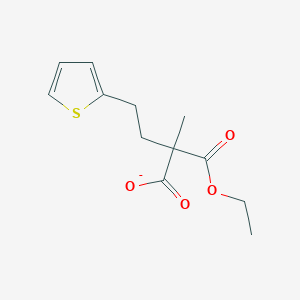
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
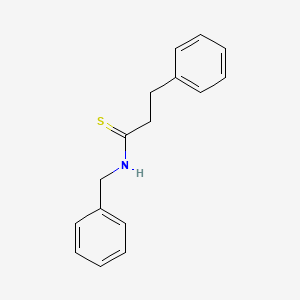
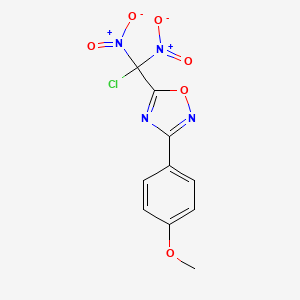
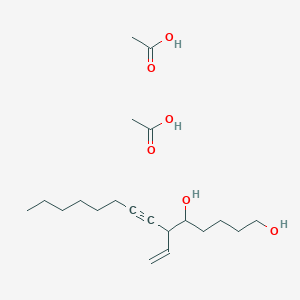

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)
![(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578878.png)
